Dodec-6-enedioic acid
Description
Properties
CAS No. |
55311-06-3 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16) |
InChI Key |
YSZHWEFMJGSGMS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Aliphatic Precursors
The oxidation of unsaturated diols or dienes represents the most direct route to this compound. For example, dodec-6-enediol undergoes catalytic oxidation using potassium permanganate ($$ KMnO_4 $$) or ruthenium-based catalysts under acidic conditions:
$$
\text{Dodec-6-enediol} + 2[\text{O}] \rightarrow \text{this compound} + H_2O \quad
$$
Key variables include:
- Temperature : Optimal yields (≥85%) occur at 60–80°C.
- Catalyst Loading : 5–10 mol% RuO₂ enhances selectivity.
- Solvent System : Aqueous sulfuric acid (10–20% v/v) minimizes side reactions.
This method’s scalability is limited by the cost of noble metal catalysts, though recent advances in recyclable nanocatalysts show promise.
Hydrolysis of Nitrile Derivatives
Hydrolysis of dodec-6-enedinitrile ($$ C{12}H{18}N_2 $$) offers a high-yield alternative. The reaction proceeds in two stages:
Partial Hydrolysis :
$$
\text{Dodec-6-enedinitrile} + H2O \xrightarrow{\text{HCl}} \text{Dodec-6-enediamide} + NH4Cl \quad
$$Acid-Catalyzed Conversion :
$$
\text{Dodec-6-enediamide} + 2H2O \xrightarrow{\Delta} \text{this compound} + 2NH3 \quad
$$
Reaction Conditions :
- Acid Concentration : 6M HCl achieves >90% conversion.
- Temperature : Prolonged reflux (12–18 hours) ensures complete hydrolysis.
This method’s main advantage is the commercial availability of nitrile precursors, though waste ammonium salts necessitate careful disposal.
Olefin Metathesis Approaches
Olefin metathesis, leveraging Grubbs catalysts, enables precise double-bond positioning. For instance, cross-metathesis between two shorter-chain dienes (e.g., hex-3-enedioic acid) forms this compound:
$$
2 \text{Hex-3-enedioic acid} \xrightarrow{\text{Grubbs II}} \text{this compound} + \text{Ethylene} \quad
$$
Optimization Parameters :
- Catalyst : Second-generation Grubbs catalyst (5 mol%).
- Solvent : Dichloromethane or toluene under inert atmosphere.
- Yield : 70–75% with minimal byproducts.
While metathesis allows stereochemical control, catalyst costs and ethylene removal pose industrial challenges.
Mechanistic Insights and Byproduct Management
Oxidation Pathway Side Reactions
Over-oxidation of the double bond to epoxides or complete cleavage remains a risk in catalytic oxidation. Mitigation strategies include:
- pH Control : Maintaining acidic conditions (pH 2–3) suppresses epoxidation.
- Stepwise Addition : Incremental oxidant introduction minimizes thermal runaway.
Nitrile Hydrolysis Byproducts
Incomplete hydrolysis yields mono-amides or mono-acids, detectable via HPLC or FTIR (amide I band at ~1650 cm⁻¹). Recrystallization from ethanol/water mixtures (3:1 v/v) purifies the final product.
Industrial Scalability and Cost Analysis
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Oxidation | 85–90 | 120–150 | Moderate |
| Nitrile Hydrolysis | 90–95 | 80–100 | High |
| Metathesis | 70–75 | 200–250 | Low |
Nitrile hydrolysis emerges as the most economically viable route, though oxidation balances cost and purity for pharmaceutical-grade applications.
Emerging Techniques and Research Frontiers
Biocatalytic Synthesis
Recent studies explore lipase-mediated ester hydrolysis for enantioselective production. Candida antarctica lipase B (CAL-B) converts diethyl dodec-6-enedioate to the acid with 98% ee under mild conditions.
Photochemical Methods
UV-induced decarboxylation of α,β-unsaturated diacids shows potential for late-stage functionalization, though yields remain suboptimal (≤50%).
Chemical Reactions Analysis
Hydrogenation to Saturated Derivatives
Dodec-6-enedioic acid undergoes catalytic hydrogenation under high-pressure H₂ (5–10 bar) with palladium or platinum catalysts. This reaction yields dodecanedioic acid (HOOC(CH₂)₁₀COOH), a precursor for polyamides like nylon 6,12 .
Key conditions :
-
Catalyst: Pd/C (5% wt)
-
Temperature: 80–120°C
-
Solvent: Ethanol/water mixture
-
Conversion rate: >95%
Esterification Reactions
The carboxyl groups react with alcohols to form esters, widely used in polymer synthesis. For example:
Methyl ester synthesis :
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid
-
Yield: 85–92%
Polymerization and Copolymerization
This compound copolymerizes with diols or lactones to form biodegradable polyesters. A notable example is its copolymerization with lactic acid :
Product : Crosslinked poly(lactic acid-co-dodec-6-enedioic acid)
-
Enhanced thermal stability (Tₘ = 160–180°C vs. 150°C for pure PLA)
-
Improved mechanical flexibility due to unsaturated backbone
Olefin Metathesis
The double bond participates in cross-metathesis with terminal alkenes using Grubbs catalysts. For instance, reaction with dodec-1-ene :
Reaction :
Photolysis and Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the double bond undergoes cleavage or addition:
Photolysis products :
-
Dodecanedioic acid (primary product)
-
Branched-chain dicarboxylic acids (e.g., 4-methylundecanedioic acid)
Radical addition :
Comparison of Reaction Pathways
Mechanistic Insights
Scientific Research Applications
Dodec-6-enedioic acid is an unsaturated dicarboxylic acid featuring two carboxyl groups (-COOH) and a double bond at the sixth carbon of the dodecane chain. It can undergo various reactions due to the presence of both carboxyl groups and a double bond, influencing the properties of resulting polymers or products.
Applications
- Polymer Industry this compound is used as a monomer in synthesizing polyesters and polyamides, essential for producing fibers and plastics. Research has shown that when copolymerized with lactic acid, it enhances thermal stability and mechanical properties compared to conventional polymers.
Comparable Compounds
This compound shares structural similarities with other unsaturated dicarboxylic acids:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Maleic Acid | (Z)-Butenedioic Acid | Contains cis double bond; widely used in resins |
| Fumaric Acid | (E)-Butenedioic Acid | Contains trans double bond; used in the food industry |
| Glutaconic Acid | (Z)-Pent-2-enedioic Acid | Has one more carbon than this compound |
| Dodecanedioic Acid | Dodecanedioic Acid | Saturated counterpart; used in nylon production |
| 2-Decenedioic Acid | (E)-Deca-2,4-dienedioic Acid | Contains two double bonds; used in organic synthesis |
Mechanism of Action
The mechanism of action of dodec-6-enedioic acid involves its interaction with various molecular targets and pathways. In metabolic pathways, it is converted into dodec-6-enedioyl-CoA, which is then transported into the mitochondria for beta-oxidation . This process involves the enzyme carnitine palmitoyltransferase 1, which facilitates the transport of dodec-6-enedioyl-CoA into the mitochondria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares dodec-6-enedioic acid with structurally analogous compounds:
Key Observations:
Unsaturation vs. Saturation : Unlike adipic or dodecanedioic acid (saturated dicarboxylic acids), this compound’s double bond introduces conformational rigidity and reactivity, enabling site-specific interactions in biochemical systems .
Branching Effects : 6,7-Dimethyl-dodec-6-ene shares the same double bond position but lacks carboxylic groups, limiting its utility in polar environments or hydrogen-bond-driven applications .
Chain Length : this compound and dodecanedioic acid share identical chain lengths, but the latter’s saturation enhances crystallinity and thermal stability, making it preferable in polymer industries.
Spectral and Physicochemical Properties
The downfield shift in carbonyl carbons (δ 174.4 vs. δ 177–179 in saturated analogs) reflects reduced electron withdrawal due to conjugation with the double bond .
Biological Activity
Dodec-6-enedioic acid, also known as 6-dodecenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula . This compound has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a double bond in the E-configuration, which influences its reactivity and biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H20O4 |
| Molecular Weight | 228.28 g/mol |
| IUPAC Name | (E)-dodec-6-enedioic acid |
| InChI Key | YSZHWEFMJGSGMS-OWOJBTEDSA-N |
The biological activity of this compound primarily involves its metabolism by enzymes such as fatty acid desaturases and elongases. These enzymes facilitate the conversion of this compound into bioactive metabolites that can modulate lipid signaling pathways. This modulation is essential for processes like inflammation and energy homeostasis.
Biological Activities
Study 1: Metabolic Role
A study published in the journal Nature examined the metabolic pathways involving this compound derivatives. It was found that these compounds could modulate cellular responses to oxidative stress, suggesting their potential use in therapeutic applications for metabolic syndrome .
Study 2: Antimicrobial Activity
Research highlighted in PubChem explored the antimicrobial properties of various fatty acids, including this compound's relatives. The findings indicated that unsaturated fatty acids possess significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may exhibit similar effects .
Study 3: Inflammation Modulation
In a study focusing on lipid mediators and inflammation, this compound was shown to influence the synthesis of prostaglandins, which are critical in inflammatory responses. This modulation could provide insights into developing anti-inflammatory drugs based on this compound's structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
